Cas no 70222-94-5 (Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI))
![Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI) structure](https://nl.kuujia.com/scimg/cas/70222-94-5x500.png)
70222-94-5 structure
Productnaam:Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI)
Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI)
- 2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop
- UNAGEP
- UdPGNAC-enolpyruvate
- UDP-GlcNAc-pyruvate enol ether
- UDP-N-acetyl-3-(1-carboxyvinyl)-D-glucosamine
- Enolpyruvyl-UDP-N-acetylglucosamine
- EP-UDPGlCNAC
- UDP-N-acetylglucosamine-enolpyruvate
- Uridine diphospho-N-acetylglucosamine enolpyruvate
- UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
- UDP-N-acetylglucosamine-3-O-pyruvateether
- UDP-N-acetylglucosamine-3-O-pyruvate ether
- UDP-N-acetylglucosamine enolpyruvate
- UDP-N-acetylenolpyruvylglucosamine
- DTXSID40220482
- EPU
- ENOLPYRUVYL-URIDINE-DIPHOSPHATE-N-ACETYLGLUCOSAMINE
- CHEBI:68507
- uridine 5'-{3-[2-acetamido-3-O-(1-carboxyethenyl)-2-deoxy-alpha-D-glucopyranosyl] dihydrogen diphosphate}
- Q27136986
- UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine
- Uridine 5'-(trihydrogen diphosphate), mono(2-(acetylamino)-3-O-(1-carboxyyethenyl)-2-deoxy-alpha-D-glucopyranosyl) ester
- C04631
- 70222-94-5
- URIDINE-DIPHOSPHATE-2(N-ACETYLGLUCOSAMINYL) BUTYRIC ACID
- 2-{[(2R,3R,4R,5S,6R)-3-(acetylamino)-2-{[(R)-{[(R)-{[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}prop-2-enoic acid (non-preferred name)
- 2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoic acid
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- Inchi: InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)
- InChI-sleutel: BEGZZYPUNCJHKP-UHFFFAOYSA-N
- LACHT: C=C(C(=O)O)OC1C(C(OC(CO)C1O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(N3C=CC(=O)NC3=O)O2)O)O)NC(=O)C
Berekende eigenschappen
- Exacte massa: 677.08704970g/mol
- Monoisotopische massa: 677.08704970g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 9
- Aantal waterstofbondacceptatoren: 22
- Zware atoomtelling: 44
- Aantal draaibare bindingen: 13
- Complexiteit: 1280
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 9
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -5.81
- Topologisch pooloppervlak: 327Ų
Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI) Gerelateerde literatuur
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Julie A. Wilson,Jacob W. Uebler,Robert L. LaDuca CrystEngComm, 2013,15, 5218-5225
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Hongbian Li,Xuchun Gui,Luhui Zhang,Shanshan Wang,Chunyan Ji,Jinquan Wei,Kunlin Wang,Hongwei Zhu,Dehai Wu,Anyuan Cao Chem. Commun., 2010,46, 7966-7968
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